molecular formula C13H9BrFNO B2665488 4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol CAS No. 1351481-69-0

4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol

Cat. No.: B2665488
CAS No.: 1351481-69-0
M. Wt: 294.123
InChI Key: XFARSEXTBJQNRF-LZYBPNLTSA-N
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Preparation Methods

The synthesis of 4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol typically involves the reaction of 4-bromo-2-fluorophenol with 2-fluorobenzaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

4-Bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In the context of OLEDs, the compound functions as an emitter material, where it undergoes excitation and emission processes. The excitation involves the absorption of energy, leading to the promotion of electrons to higher energy states. The subsequent emission occurs when the excited electrons return to their ground state, releasing energy in the form of light .

Comparison with Similar Compounds

4-Bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

IUPAC Name

4-bromo-2-[(2-fluorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-10-5-6-13(17)9(7-10)8-16-12-4-2-1-3-11(12)15/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFARSEXTBJQNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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